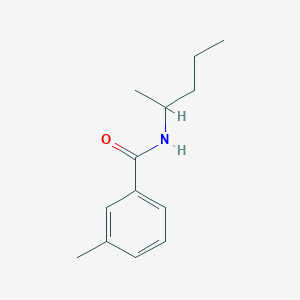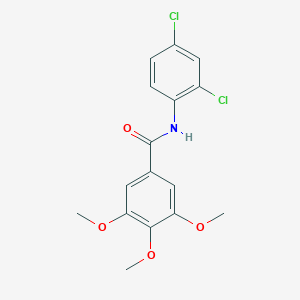
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that belongs to the class of anilinophenylamides. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. AG-1478 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been reported to inhibit angiogenesis and metastasis in cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, but not in normal cells. Additionally, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a highly specific and potent inhibitor of EGFR, which makes it an ideal research tool for studying the role of EGFR in cancer and other diseases. However, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its high cost, complex synthesis, and potential toxicity. Moreover, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide may not be effective in all types of cancer cells, and its effects may vary depending on the cellular context.
Orientations Futures
There are several potential future directions for research on N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. Another area of interest is the investigation of the mechanisms of resistance to EGFR inhibitors, which could lead to the development of new therapeutic strategies for cancer treatment. Moreover, the application of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in combination with other drugs for cancer treatment is an area of active research. Finally, the use of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide as a research tool for studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes, is an area of emerging interest.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of EGFR that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting the growth of cancer cells and enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy. However, further research is needed to fully understand the mechanisms of action and potential applications of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in cancer treatment and other diseases.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 3,4,5-trimethoxybenzoic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound. The synthesis of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a complex and challenging process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been widely used as a research tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the mechanisms of resistance to EGFR inhibitors in cancer cells.
Propriétés
Formule moléculaire |
C16H15Cl2NO4 |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20) |
Clé InChI |
KZORPSVEAJKLKA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




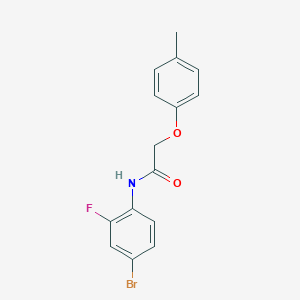
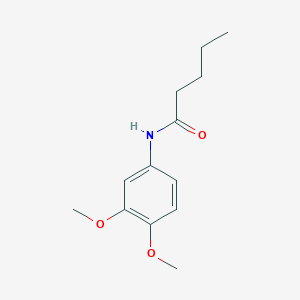
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
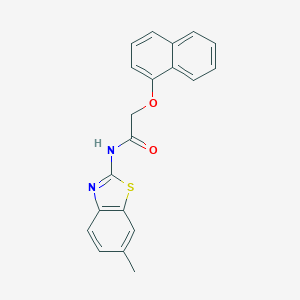

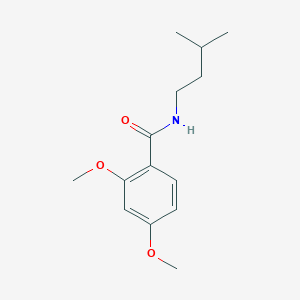
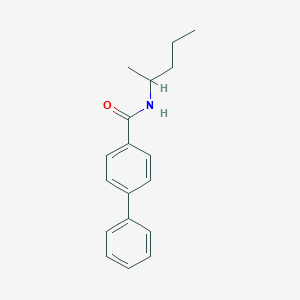


amine](/img/structure/B291338.png)
